

Structural Elucidation of Leucinostatin B: A Multi-Modal Analytical Framework

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Compound of Interest

Compound Name: *Leucinostatin B*

CAS No.: 76663-52-0

Cat. No.: B1674796

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Executive Summary

Leucinostatin B is a linear lipopeptide antibiotic isolated from *Purpureocillium lilacinum* (formerly *Paecilomyces lilacinus*). It exhibits potent phytotoxic, nematocidal, and antitumor activities. Structurally, it acts as an uncoupler of oxidative phosphorylation in mitochondria.

The elucidation of **Leucinostatin B** presents a specific analytical challenge: differentiating it from its methylated homolog, Leucinostatin A, and resolving the stereochemistry of its non-proteinogenic amino acids, including (4*S*,2*E*)-4-methylhex-2-enoic acid (MHA), threo- β -hydroxyleucine (HyLeu), cis-4-methyl-L-proline (MePro), and the unique polyketide-amino acid hybrid (2*S*,4*S*)-2-amino-6-hydroxy-4-methyl-8-oxodecanoic acid (AHMOD).[1]

This guide provides a step-by-step technical workflow for researchers to verify the structure of **Leucinostatin B** using modern MS and NMR techniques.

Part 1: Structural Overview & Chemical Logic[1]

Leucinostatin B differs from Leucinostatin A solely at the C-terminus.[1] While Leucinostatin A terminates with a dimethylamine moiety (N^1,N^1 -dimethylpropane-1,2-diamine, DPD),

Leucinostatin B terminates with a monomethylamine moiety (N¹-methylpropane-1,2-diamine, MPD).[1][2]

Consensus Sequence

The structure consists of a fatty acid tail (MHA) coupled to a nonapeptide (9 residues) and terminated by a polyamine.

Sequence: MHA - Leu¹ - HyLeu² - Leu³ - HyLeu⁴ - Aib⁵ - MePro⁶ - HyLeu⁷ - AHMOD⁸ - β-Ala⁹ - MPD[1]

Residue	Full Name	Diagnostic Feature
MHA	(4S,2E)-4-methylhex-2-enoic acid	Conjugated diene system; N-terminal cap.[1][3]
HyLeu	threo-β-hydroxyleucine	Hydroxyl group on β-carbon; diastereotopic methyls.[1]
Aib	α-Aminoisobutyric acid	Quaternary α-carbon; gem-dimethyl singlets in NMR.[1]
MePro	cis-4-methyl-L-proline	Restricted conformation; diagnostic methyl doublet.[1]
AHMOD	2-amino-6-hydroxy-4-methyl-8-oxodecanoic acid	Ketone at C8; long side chain; unique to Leucinostatins.[1][3][4]
MPD	N ¹ -methylpropane-1,2-diamine	C-terminal amine; differentiator from Leu A.

Part 2: Mass Spectrometry Workflow

Mass spectrometry provides the molecular formula and sequence tags.[5] The primary goal is to confirm the mass difference of 14.0156 Da (CH₂) relative to Leucinostatin A and map the sequence via fragmentation.

Accurate Mass Determination (HR-MS)

Use ESI-TOF or Orbitrap MS in positive ion mode.[1]

- Target Ion:
- Leucinostatin A (Reference):

(Monoisotopic)[1]

- **Leucinostatin B** (Target):

(Monoisotopic)[1]

- Formula:

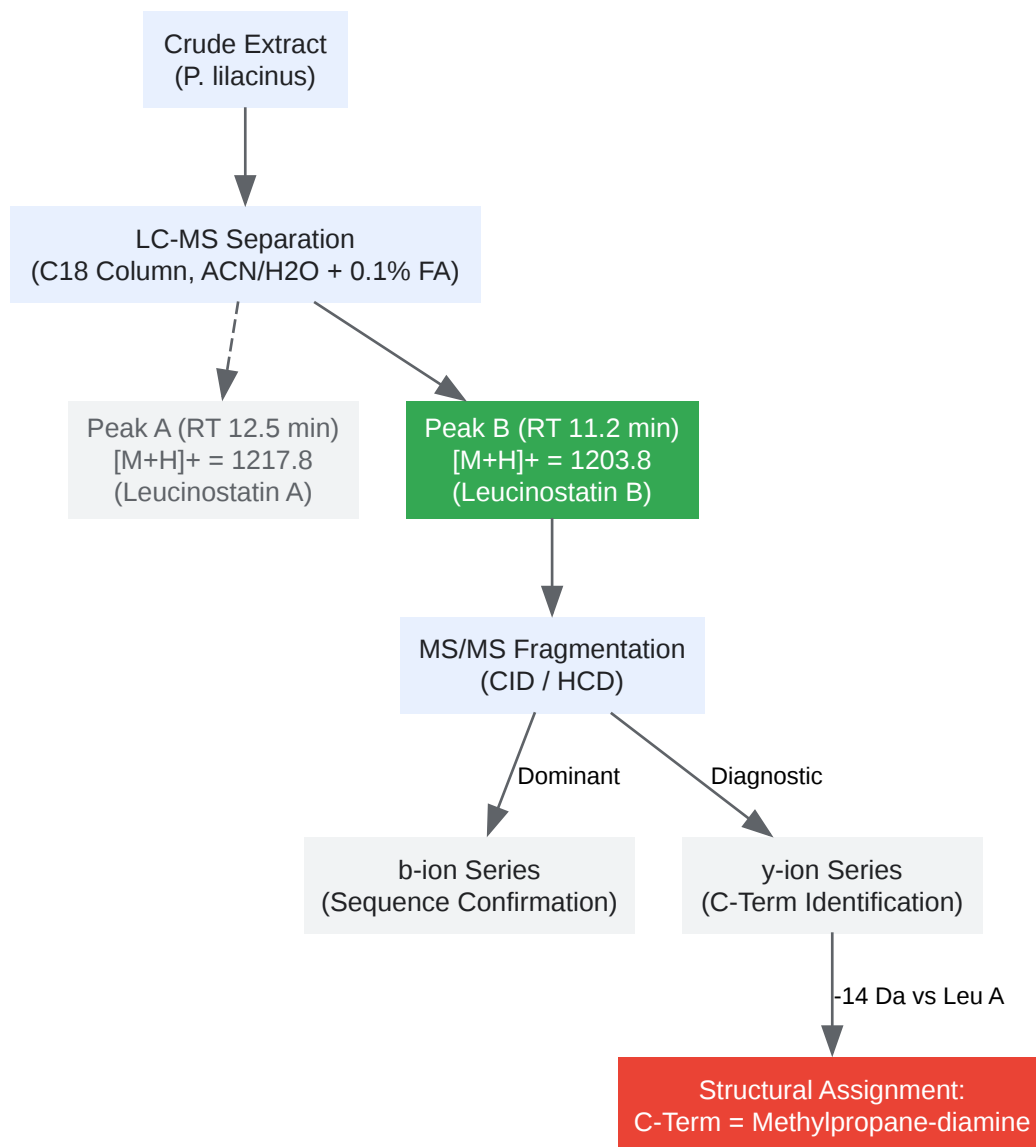
(Calculated Mass: 1203.8206 Da)[1]

MS/MS Fragmentation Strategy

Leucinostatins are peptaibols/lipopeptides that fragment predictably but require high collision energy due to the steric bulk of Aib and Pro residues.

- N-Terminal Series (b-ions): Dominant due to the stable acyl-enzyme-like intermediate formed by Aib residues.[1]
- C-Terminal Series (y-ions): Less abundant but critical for confirming the C-terminal amine.[1]
- Diagnostic Cleavage:
 - The loss of the C-terminal MPD group (, ~88 Da) vs. DPD (, ~102 Da) is the definitive spectral signature.
 - Fragment : Cleavage after -Ala⁹ yields the same for both Leucinostatin A and B, confirming the core peptide sequence is identical.

MS Workflow Diagram



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Caption: LC-MS/MS workflow isolating **Leucinostatin B** and using fragmentation patterns to confirm the demethylated C-terminus.

Part 3: NMR Spectroscopy Workflow

NMR is required to resolve the stereochemistry (L/D, threo/erythro) and confirm the connectivity of the unique AHMOD and MHA residues.

Sample Preparation[1]

- Solvent: DMSO-

is the standard solvent.[1] It disrupts aggregation common in lipopeptides and provides excellent solubility.

- Concentration: 5–10 mg in 600 μ L (approx. 3–7 mM).
- Temperature: 298 K (25°C). If amide overlap is severe, acquire data at 308 K or 313 K.

Key NMR Experiments & Rationale

Experiment	Purpose	Critical Insight for Leucinostatin B
^1H 1D	Initial fingerprinting	Identification of 9 amide doublets (NH) and Aib singlets. [1]
^1H - ^1H COSY	Scalar coupling (2-3 bonds)	Tracing spin systems (e.g., Leu, HyLeu side chains).
^1H - ^1H TOCSY	Total spin system ID	Identifying complete amino acid side chains, especially the long AHMOD chain.
^1H - ^{13}C HSQC	Carbon assignment	Assigning protonated carbons; resolving overlapping α -protons.
^1H - ^{13}C HMBC	Long-range coupling	Sequence connectivity (Carbonyl to Amide). [1] Connecting AHMOD ketone to its backbone.
^1H - ^1H NOESY	Spatial proximity	Stereochemistry (cis/trans MePro) and secondary structure (helical turns).[1]

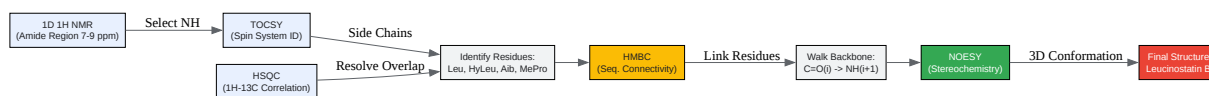
Diagnostic Chemical Shifts (DMSO-)

Values are approximate and derived from Leucinostatin structural classes.

Residue	Atom	δ H (ppm)	δ C (ppm)	Multiplicity
MHA	Vinyl H (C2, C3)	6.0 - 6.6	120 - 145	Multiplets
Aib	-CH ₃	1.35 - 1.45	23 - 26	Singlets (Gem-dimethyl)
MePro	-H	3.5 - 3.8	45 - 55	Multiplet
AHMOD	C8-Ketone	-	~210	Quaternary C
AHMOD	C6-H (CH-OH)	~3.8	~70	Multiplet
MPD	N-CH ₃	~2.5	33 - 36	Singlet/Doublet (distinct from DPD)
DPD (Leu A)	N(CH ₃) ₂	~2.8	~42	Singlet (6H integration)

Differentiation Note: In **Leucinostatin B**, the C-terminal amine methyl signal integrates to 3H (singlet or doublet depending on protonation/exchange). In Leucinostatin A, it integrates to 6H.

Integrated Elucidation Diagram



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Caption: NMR logic flow. TOCSY identifies residues; HMBC links them via peptide bonds; NOESY defines geometry.

Part 4: Experimental Protocols

Mass Spectrometry Protocol[1]

- Preparation: Dissolve 0.1 mg of purified **Leucinostatin B** in 1 mL of Methanol/Water (1:1) with 0.1% Formic Acid.
- LC Conditions:
 - Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 μ m).
 - Gradient: 5% to 95% Acetonitrile in 0.1% Formic Acid over 15 mins.
- MS Parameters (ESI+):
 - Capillary Voltage: 3.5 kV.
 - Source Temp: 300°C.
 - Scan Range: m/z 200–2000.
- MS/MS: Select precursor m/z 1204.8. Apply stepped collision energy (20, 35, 50 eV) to ensure fragmentation of both the fatty acid tail and the proline-rich core.

NMR Spectroscopy Protocol

- Sample: Dissolve 5.0 mg **Leucinostatin B** in 600 μ L DMSO-
(99.9% D). Use a high-quality 5 mm NMR tube.
- Instrument: 500 MHz or higher (600/800 MHz recommended for resolution of HyLeu/Leu overlap).
- Acquisition Sequence:
 - ^1H ZG: 16 scans, 2 sec relaxation delay. Check linewidths.
 - COSY: Magnitude mode, 2K x 256 points.
 - TOCSY: Mixing time 80 ms (to see full side chains).

- HSQC: Multiplicity-edited (CH/CH₃ positive, CH₂ negative).
- HMBC: Optimized for 8 Hz long-range coupling ().^[1]
- NOESY: Mixing time 200–300 ms. (Note: Leucinostatins often adopt helical conformations in solution; NOEs between and are diagnostic).

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